molecular formula C12H7ClF3NO B1444275 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine CAS No. 1261856-69-2

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B1444275
CAS No.: 1261856-69-2
M. Wt: 273.64 g/mol
InChI Key: WIIRREMNDRTYCJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, solvents, and catalysts can be optimized to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: React with aryl halides in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIRREMNDRTYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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